Propionaldehyde
Propionaldehyde
Propionaldehyde is a reagent combined with formaldehyde to produce trimethylolethane, a compound important in the production of alkyd resins. Propionaldehyde is also a strong inducer of aneuploidy in cultured Chinese hamster cells.
Propionaldehyde is a key volatile constituent of whole Granny Smith apples, onions and ginger.
Natural occurrence: Apple, banana, blue cheese, cauliflower, cooked pork, grape brandy, potato chips, sake, tea, whiskey and wine.
Propionaldehyde, also known as propanal, is commonly utilized as an intermediate in organic reactions. It can be synthesized by the oxidation of propane in gas-phase. Photodissociation behavior of propionaldehyde has been investigated by the Paneth mirror method. The degradation mechanism of propionaldehyde on Rh surface has been analyzed using temperature programmed desorption (TPD) and high resolution electron energy loss spectroscopy (HREELS). 2-Çhloropropionaldehyde has been synthesized from propionaldehyde, via electrochemical chlorination. The presence of two stable rotamers in propionaldehyde has been reported based on microwave spectral data.
Propionaldehyde is a volatile organic compound, which belongs to the class of flavor & fragrance standards for use in the food, beverage and cosmetic industry. These standards are widely used to add taste and/or smell to products without aroma, to mask unpleasant odors and to maintain stability of original flavor.
Propionaldehyde appears as a clear colorless liquid with an overpowering fruity-like odor. Less dense than water. Flash point 15°F. Vapors are heavier than air.
Propanal, also known as N-propionaldehyde or C2H5CHO, belongs to the class of organic compounds known as alpha-hydrogen aldehydes. These are aldehydes with the general formula HC(H)(R)C(=O)H, where R is an organyl group. Propanal exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Propanal has been detected in multiple biofluids, such as feces, saliva, and cerebrospinal fluid. Propanal exists in all eukaryotes, ranging from yeast to humans. Propanal is an alcohol, cocoa, and earthy tasting compound that can be found in a number of food items such as horseradish tree, highbush blueberry, cumin, and fenugreek. This makes propanal a potential biomarker for the consumption of these food products.
Propionaldehyde is used in the manufacture of plastics, in the synthesis of rubber chemicals, and as a disinfectant and preservative. Limited information is available on the health effects of propionaldehyde. No information is available on the acute (short-term), chronic (long-term), reproductive, developmental or carcinogenic effects of propionaldehyde in humans. Animal studies have reported that exposure to high levels of propionaldehyde, via inhalation, results in anesthesia and liver damage, and intraperitoneal exposure results in increased blood pressure. EPA has not classified propionaldehyde for carcinogenicity.
Propionaldehyde is a key volatile constituent of whole Granny Smith apples, onions and ginger.
Natural occurrence: Apple, banana, blue cheese, cauliflower, cooked pork, grape brandy, potato chips, sake, tea, whiskey and wine.
Propionaldehyde, also known as propanal, is commonly utilized as an intermediate in organic reactions. It can be synthesized by the oxidation of propane in gas-phase. Photodissociation behavior of propionaldehyde has been investigated by the Paneth mirror method. The degradation mechanism of propionaldehyde on Rh surface has been analyzed using temperature programmed desorption (TPD) and high resolution electron energy loss spectroscopy (HREELS). 2-Çhloropropionaldehyde has been synthesized from propionaldehyde, via electrochemical chlorination. The presence of two stable rotamers in propionaldehyde has been reported based on microwave spectral data.
Propionaldehyde is a volatile organic compound, which belongs to the class of flavor & fragrance standards for use in the food, beverage and cosmetic industry. These standards are widely used to add taste and/or smell to products without aroma, to mask unpleasant odors and to maintain stability of original flavor.
Propionaldehyde appears as a clear colorless liquid with an overpowering fruity-like odor. Less dense than water. Flash point 15°F. Vapors are heavier than air.
Propanal, also known as N-propionaldehyde or C2H5CHO, belongs to the class of organic compounds known as alpha-hydrogen aldehydes. These are aldehydes with the general formula HC(H)(R)C(=O)H, where R is an organyl group. Propanal exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Propanal has been detected in multiple biofluids, such as feces, saliva, and cerebrospinal fluid. Propanal exists in all eukaryotes, ranging from yeast to humans. Propanal is an alcohol, cocoa, and earthy tasting compound that can be found in a number of food items such as horseradish tree, highbush blueberry, cumin, and fenugreek. This makes propanal a potential biomarker for the consumption of these food products.
Propionaldehyde is used in the manufacture of plastics, in the synthesis of rubber chemicals, and as a disinfectant and preservative. Limited information is available on the health effects of propionaldehyde. No information is available on the acute (short-term), chronic (long-term), reproductive, developmental or carcinogenic effects of propionaldehyde in humans. Animal studies have reported that exposure to high levels of propionaldehyde, via inhalation, results in anesthesia and liver damage, and intraperitoneal exposure results in increased blood pressure. EPA has not classified propionaldehyde for carcinogenicity.
Brand Name:
Vulcanchem
CAS No.:
123-38-6
VCID:
VC20874171
InChI:
InChI=1S/C3H6O/c1-2-3-4/h3H,2H2,1H3
SMILES:
CCC=O
Molecular Formula:
C3H6O
CH3CH2CHO
C3H6O
CH3CH2CHO
C3H6O
Molecular Weight:
58.08 g/mol
Propionaldehyde
CAS No.: 123-38-6
Cat. No.: VC20874171
Molecular Formula: C3H6O
CH3CH2CHO
C3H6O
Molecular Weight: 58.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Propionaldehyde is a reagent combined with formaldehyde to produce trimethylolethane, a compound important in the production of alkyd resins. Propionaldehyde is also a strong inducer of aneuploidy in cultured Chinese hamster cells. Propionaldehyde is a key volatile constituent of whole Granny Smith apples, onions and ginger. Natural occurrence: Apple, banana, blue cheese, cauliflower, cooked pork, grape brandy, potato chips, sake, tea, whiskey and wine. Propionaldehyde, also known as propanal, is commonly utilized as an intermediate in organic reactions. It can be synthesized by the oxidation of propane in gas-phase. Photodissociation behavior of propionaldehyde has been investigated by the Paneth mirror method. The degradation mechanism of propionaldehyde on Rh surface has been analyzed using temperature programmed desorption (TPD) and high resolution electron energy loss spectroscopy (HREELS). 2-Çhloropropionaldehyde has been synthesized from propionaldehyde, via electrochemical chlorination. The presence of two stable rotamers in propionaldehyde has been reported based on microwave spectral data. Propionaldehyde is a volatile organic compound, which belongs to the class of flavor & fragrance standards for use in the food, beverage and cosmetic industry. These standards are widely used to add taste and/or smell to products without aroma, to mask unpleasant odors and to maintain stability of original flavor. Propionaldehyde appears as a clear colorless liquid with an overpowering fruity-like odor. Less dense than water. Flash point 15°F. Vapors are heavier than air. Propanal, also known as N-propionaldehyde or C2H5CHO, belongs to the class of organic compounds known as alpha-hydrogen aldehydes. These are aldehydes with the general formula HC(H)(R)C(=O)H, where R is an organyl group. Propanal exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Propanal has been detected in multiple biofluids, such as feces, saliva, and cerebrospinal fluid. Propanal exists in all eukaryotes, ranging from yeast to humans. Propanal is an alcohol, cocoa, and earthy tasting compound that can be found in a number of food items such as horseradish tree, highbush blueberry, cumin, and fenugreek. This makes propanal a potential biomarker for the consumption of these food products. Propionaldehyde is used in the manufacture of plastics, in the synthesis of rubber chemicals, and as a disinfectant and preservative. Limited information is available on the health effects of propionaldehyde. No information is available on the acute (short-term), chronic (long-term), reproductive, developmental or carcinogenic effects of propionaldehyde in humans. Animal studies have reported that exposure to high levels of propionaldehyde, via inhalation, results in anesthesia and liver damage, and intraperitoneal exposure results in increased blood pressure. EPA has not classified propionaldehyde for carcinogenicity. |
|---|---|
| CAS No. | 123-38-6 |
| Molecular Formula | C3H6O CH3CH2CHO C3H6O |
| Molecular Weight | 58.08 g/mol |
| IUPAC Name | propanal |
| Standard InChI | InChI=1S/C3H6O/c1-2-3-4/h3H,2H2,1H3 |
| Standard InChI Key | NBBJYMSMWIIQGU-UHFFFAOYSA-N |
| SMILES | CCC=O |
| Canonical SMILES | CCC=O |
| Boiling Point | 120 °F at 760 mm Hg (NTP, 1992) 48.0 °C 48 °C 49 °C 120°F |
| Colorform | Liquid Water-white liquid |
| Flash Point | 15 °F (NTP, 1992) -22 °F (-30 °C) (Closed cup) 15-19 °F (open cup) -30 °C c.c. 15°F |
| Melting Point | -114 °F (NTP, 1992) -80.0 °C Mp 131 ° -80 °C -80°C -81 °C -114°F |
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